molecular formula C15H11N3 B14077036 2-[2-(Pyridin-3-yl)ethenyl]quinazoline CAS No. 100961-94-2

2-[2-(Pyridin-3-yl)ethenyl]quinazoline

Cat. No.: B14077036
CAS No.: 100961-94-2
M. Wt: 233.27 g/mol
InChI Key: WDEZYRYUPONAOL-UHFFFAOYSA-N
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Description

Contextualization within Quinazoline (B50416) Chemistry Research

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone of medicinal chemistry. nih.govwikipedia.org Quinazoline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.comnih.gov This has led to the development of several FDA-approved drugs containing the quinazoline moiety, such as gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. wikipedia.org

The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. The 2-position of the quinazoline ring is a common site for modification to explore structure-activity relationships (SAR). The introduction of various aryl and heteroaryl groups at this position has been a fruitful strategy in the development of novel therapeutic agents. The investigation of 2-[2-(Pyridin-3-yl)ethenyl]quinazoline is a logical progression within this field, aiming to explore how the unique electronic and steric properties of the pyridine-ethenyl substituent influence the biological and photophysical properties of the quinazoline core.

A plausible synthetic route to the closely related 2-(2-(3-pyridyl)vinyl)quinazolin-4-one (B8289302) involves the condensation of 2-methylquinazolin-4-one with 3-pyridinecarbaldehyde in acetic acid, heated to reflux. This reaction provides a direct method to link the pyridine (B92270) and quinazoline moieties through an ethenyl bridge. While this synthesis yields a quinazolinone, it establishes a precedent for the formation of the core structure of the target compound.

Exploration of the Pyridine-Ethenyl (Stilbenoid) Motif in Chemical Systems

The pyridine-ethenyl group is a heterocyclic analog of the stilbenoid motif. Stilbenoids are naturally occurring and synthetic compounds characterized by a C6-C2-C6 backbone, with resveratrol (B1683913) being a well-known example. This structural element is associated with a range of biological activities, including antioxidant and anticancer effects. The introduction of a nitrogen atom into one of the aromatic rings, as in the pyridine-ethenyl motif, can significantly alter the electronic properties, solubility, and receptor-binding interactions of the molecule.

Styrylquinolines, which are structurally related to the target compound, have been investigated for their potential as antitumour agents and EGFR kinase inhibitors. nih.govtandfonline.com The styryl group in these compounds plays a crucial role in their biological activity. Therefore, the incorporation of a pyridine ring within the styryl moiety, as seen in this compound, is a rational design strategy to modulate the pharmacological profile of the parent quinazoline scaffold.

Historical and Current Research Trajectories for Related Heterocyclic Scaffolds

The field of heterocyclic chemistry is continually evolving, with a persistent focus on the synthesis and evaluation of novel compounds with potential therapeutic applications. The fusion of different heterocyclic rings is a common strategy to create molecules with unique three-dimensional shapes and electronic distributions, leading to novel biological activities.

Research on quinazoline derivatives has a rich history, with early work focusing on their synthesis and basic chemical properties. In recent decades, the focus has shifted towards their medicinal applications, driven by the discovery of their potent and diverse biological activities. nih.gov Current research often involves the use of computational methods to design and predict the activity of new quinazoline derivatives, followed by their synthesis and biological evaluation.

Similarly, pyridine-containing compounds are ubiquitous in medicinal chemistry and are found in numerous approved drugs. The pyridine ring can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets. The combination of the quinazoline and pyridine rings in a single molecule, as in the case of this compound, represents a contemporary approach in drug discovery, aiming to harness the favorable properties of both heterocyclic systems.

Rationale and Significance of Investigating this compound

The investigation of this compound is driven by several key factors. The established and diverse biological activity of the quinazoline scaffold provides a strong foundation for the development of new derivatives with therapeutic potential. nih.govmdpi.comnih.gov The pyridine-ethenyl motif is a known pharmacophore that can impart desirable biological and photophysical properties to a molecule.

The combination of these two structural features in this compound creates a novel chemical entity with the potential for unique biological activities. For instance, styrylquinazoline (B1260680) derivatives have been explored as inhibitors of ABL kinase, a key target in the treatment of chronic myeloid leukemia. nih.gov The presence of the pyridine ring could modulate the kinase inhibitory activity and selectivity of the compound.

Furthermore, the extended π-conjugation in this compound suggests potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. The photophysical properties of styryl-substituted quinazolinones have been investigated, revealing their potential as fluorescent materials. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100961-94-2

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(2-pyridin-3-ylethenyl)quinazoline

InChI

InChI=1S/C15H11N3/c1-2-6-14-13(5-1)11-17-15(18-14)8-7-12-4-3-9-16-10-12/h1-11H

InChI Key

WDEZYRYUPONAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C=CC3=CN=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 2 Pyridin 3 Yl Ethenyl Quinazoline

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis of the target molecule, 2-[2-(pyridin-3-yl)ethenyl]quinazoline, suggests several potential disconnection points. The most apparent disconnection is at the ethenyl linkage, leading to two primary precursors: a 2-methylquinazoline (B3150966) derivative and pyridine-3-carbaldehyde. This approach is advantageous as it utilizes readily available or synthetically accessible starting materials.

Another strategy involves disconnecting the quinazoline (B50416) ring itself, which opens up various well-established quinazoline synthesis methods. This would typically involve a 2-amino-substituted benzene (B151609) derivative and a suitable three-carbon synthon that already incorporates the pyridinylethenyl moiety. However, the former approach is often more convergent and allows for a modular synthesis.

Based on the primary disconnection strategy, the key precursors identified are:

2-Methylquinazoline: This serves as the foundational scaffold of the quinazoline portion of the molecule.

Pyridine-3-carbaldehyde: This provides the pyridine (B92270) ring and the aldehyde functionality necessary for forming the ethenyl bridge.

An alternative precursor for the quinazoline part could be a 2-halomethylquinazoline, which could then undergo a Wittig-type reaction with a phosphonium (B103445) ylide derived from pyridine-3-carbaldehyde.

PrecursorRole in Synthesis
2-MethylquinazolineProvides the quinazoline core with a reactive methyl group.
Pyridine-3-carbaldehydeActs as the electrophile to form the ethenyl linkage.
2-(Chloromethyl)quinazolineAlternative precursor for Wittig-type reactions.

Classical and Contemporary Synthetic Routes to the Quinazoline Core

The synthesis of the quinazoline ring system is a well-explored area of heterocyclic chemistry, with both classical and contemporary methods available.

Classical Methods:

Bischler Quinazoline Synthesis: This method, first reported in 1895, involves the reaction of an N-acyl-2-aminobenzylamine with an acid or a dehydrating agent to form a dihydroquinazoline, which is then oxidized to the quinazoline. wikipedia.org

Niementowski Quinazoline Synthesis: This is a widely used method that involves the condensation of anthranilic acid with an amide. wikipedia.orgchemeurope.comdrugfuture.com For the synthesis of 2-substituted quinazolin-4(3H)-ones, which can be precursors to 2-substituted quinazolines, this reaction is particularly useful. nih.gov

Griess Quinazoline Synthesis: The first synthesis of a quinazoline derivative was reported by Griess in 1869 through the reaction of 2-aminobenzoic acid with cyanogen. nih.govresearchgate.net

Contemporary Methods:

Modern synthetic chemistry has introduced a variety of more efficient and versatile methods for quinazoline synthesis. These often involve metal-catalyzed reactions and multi-component strategies. nih.gov

Metal-Catalyzed Syntheses: Palladium- and copper-catalyzed reactions have been developed for the synthesis of quinazolines from various starting materials, such as 2-aminobenzonitriles and aldehydes. organic-chemistry.orgmdpi.com These methods often offer high yields and good functional group tolerance.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical syntheses like the Niementowski reaction. nih.gov

One-Pot Syntheses: Several one-pot procedures have been developed for the synthesis of quinazolines from readily available starting materials like 2-aminobenzylamines and aldehydes, often catalyzed by reagents like iodine or copper salts. organic-chemistry.orgmdpi.comnih.gov

For the synthesis of the key precursor, 2-methylquinazoline, a common route involves the cyclization of 2-aminoacetophenone (B1585202) with a suitable nitrogen source, such as formamide (B127407) or ammonium (B1175870) acetate. chemicalbook.com Alternatively, 2-methyl-4(3H)-quinazolinone, synthesized from anthranilic acid and thioacetamide, can be converted to 2-methylquinazoline. scirp.org

Synthetic RouteDescriptionKey Features
Bischler SynthesisCyclization of N-acyl-2-aminobenzylamines.One of the earliest methods. wikipedia.org
Niementowski SynthesisCondensation of anthranilic acid with amides.Widely used for quinazolinones. wikipedia.orgchemeurope.comdrugfuture.comnih.gov
Griess SynthesisReaction of 2-aminobenzoic acid with cyanogen.Historically significant. nih.govresearchgate.net
Metal-Catalyzed RoutesOften use Pd or Cu catalysts.High efficiency and functional group tolerance. organic-chemistry.orgmdpi.com
Microwave-Assisted RoutesAccelerates classical reactions.Reduced reaction times, improved yields. nih.gov

Ethenyl Linkage Formation Strategies

The formation of the ethenyl bridge between the quinazoline and pyridine rings is a critical step in the synthesis. Several established olefination reactions can be employed for this transformation.

Wittig Reaction: This reaction involves the use of a phosphonium ylide. In this context, a phosphonium salt of 2-chloromethylquinazoline could be prepared and then treated with a base to generate the ylide, which would then react with pyridine-3-carbaldehyde.

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. synarchive.comresearchgate.netresearchgate.net The HWE reaction often provides better control over the stereochemistry of the resulting alkene, typically favoring the (E)-isomer, which is often the desired stereoisomer in medicinal chemistry applications. researchgate.netrsc.org

Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form the ethenyl linkage between a halo-quinazoline (e.g., 2-iodoquinazoline) and 3-vinylpyridine. organic-chemistry.orgyoutube.comnih.govyoutube.com The Heck reaction is known for its high stereoselectivity, generally producing the trans-alkene. youtube.com

Condensation Reactions: A direct condensation between 2-methylquinazoline and pyridine-3-carbaldehyde can be achieved, typically under basic or acidic conditions with heating. This is often the most straightforward approach, though it may require optimization to achieve good yields and stereoselectivity.

ReactionReagentsStereoselectivity
Wittig ReactionPhosphonium ylide + AldehydeCan produce both (E) and (Z) isomers.
Horner-Wadsworth-EmmonsPhosphonate carbanion + AldehydeGenerally favors the (E)-isomer. researchgate.netrsc.org
Heck ReactionHalo-heterocycle + Alkene + Pd catalystHigh stereoselectivity for the trans-isomer. organic-chemistry.orgyoutube.com
Condensation2-Methylquinazoline + Pyridine-3-carbaldehydeDependent on reaction conditions.

Pyridine Ring Functionalization and Integration Techniques

The pyridine-3-carbaldehyde precursor is commercially available. However, if functionalized derivatives are required, various methods for the synthesis and modification of the pyridine ring can be employed.

The synthesis of pyridine-3-carbaldehyde itself can be achieved through the oxidation of 3-methylpyridine (B133936) (3-picoline) or the reduction of 3-cyanopyridine. chemicalbook.comwikipedia.org The Vilsmeier-Haack reaction can also be used to introduce a formyl group onto activated pyridine rings. tandfonline.com

Integration of a pre-functionalized pyridine ring is often the most efficient strategy. For instance, if substituents are desired on the pyridine ring of the final compound, the synthesis would start with a correspondingly substituted pyridine-3-carbaldehyde. The functionalization of pyridine rings can be achieved through various C-H activation and cross-coupling reactions, although regioselectivity can be a challenge. nih.govresearcher.liferesearchgate.netnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For condensation reactions, high-boiling polar aprotic solvents like DMF or DMSO are often used. beilstein-journals.org

Catalyst: In metal-catalyzed reactions like the Heck reaction, the choice of palladium precursor and ligand is critical. mdpi.com For condensation reactions, the choice of acid or base catalyst can influence the reaction outcome.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to side reactions and decomposition. Microwave heating can provide rapid and uniform heating, often leading to improved results. nih.gov

Stoichiometry of Reagents: The molar ratio of the reactants can affect the yield. For instance, in condensation reactions, a slight excess of one reagent may be used to drive the reaction to completion.

Techniques such as the use of solid-supported reagents or phase-transfer catalysis can also be employed to simplify product isolation and improve yields. nih.gov

Stereoselective Synthesis Considerations

The ethenyl linkage in this compound can exist as either the (E) or (Z) stereoisomer. In many biological applications, a specific stereoisomer is more active. Therefore, controlling the stereochemical outcome of the synthesis is important.

As mentioned earlier, the Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of (E)-alkenes. researchgate.netrsc.org The use of stabilized phosphonate ylides generally leads to the formation of the thermodynamically more stable (E)-isomer.

The Heck reaction is also highly stereoselective, typically affording the trans-product. organic-chemistry.orgyoutube.com This is due to the syn-addition of the organopalladium species to the alkene followed by a syn-β-hydride elimination.

For condensation reactions, the (E)/(Z) ratio of the product can be influenced by the reaction conditions. The (E)-isomer is often the thermodynamically favored product, and prolonged reaction times or higher temperatures may favor its formation. The specific isomer can often be isolated and purified using chromatographic techniques.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 2 Pyridin 3 Yl Ethenyl Quinazoline

Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Assignment

A search for ¹H NMR and ¹³C NMR data, including chemical shifts, coupling constants, and 2D NMR (such as COSY, HSQC, HMBC) analyses for 2-[2-(Pyridin-3-yl)ethenyl]quinazoline, did not yield any specific experimental results. While NMR data is abundant for other quinazoline (B50416) and pyridine (B92270) derivatives, the specific spectral assignments for the title compound have not been found in published literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

No experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact molecular weight determination or electron ionization (EI-MS) spectra detailing the fragmentation pattern of this compound, could be located. Therefore, a discussion of its specific fragmentation pathways and the generation of a corresponding data table is not possible.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific experimental IR and Raman spectra for this compound are not available in the reviewed literature. Consequently, a detailed analysis of its characteristic vibrational frequencies (e.g., C=N, C=C stretches, and aromatic C-H bends) cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Published UV-Vis absorption spectra for this compound, which would detail its absorption maxima (λmax) and corresponding molar absorptivity values related to its electronic transitions (e.g., π → π*), were not found.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases and the broader scientific literature did not uncover a solved crystal structure for this compound. As such, detailed information regarding its solid-state conformation, bond lengths, bond angles, and crystal packing is unavailable.

Chiroptical Spectroscopy for Stereochemical Analysis

The structure of this compound is achiral unless it adopts a stable, non-planar helical conformation that does not easily interconvert. There is no information in the literature to suggest it is chiral or that any chiroptical spectroscopic studies (such as Circular Dichroism or Optical Rotatory Dispersion) have been performed on this compound.

Computational Chemistry and Theoretical Investigations of 2 2 Pyridin 3 Yl Ethenyl Quinazoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of molecules. These methods are used to predict molecular geometries, electronic distributions, and reactivity indices.

DFT calculations have been widely applied to the quinazoline (B50416) scaffold to elucidate its electronic structure. For instance, DFT analyses are considered a fundamental aspect of computational chemistry, providing a quantum mechanical description of electronic structures. nih.gov These calculations enable the prediction of molecular geometries, electronic properties, and reaction mechanisms with high accuracy. nih.gov Studies on various quinazoline derivatives utilize methods like B3LYP with basis sets such as 6-31++G(d,p) to perform calculations. nih.govresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For related quinazolinone derivatives, these calculations have been performed to understand their molecular properties. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output, which helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for intermolecular interactions. researchgate.net

Table 1: Representative DFT Calculation Parameters for Quinazoline Derivatives

ParameterTypical Value/ObservationSignificance
HOMO Energy Varies with substitutionRelates to electron-donating ability
LUMO Energy Varies with substitutionRelates to electron-accepting ability
HOMO-LUMO Gap Typically a few eVIndicator of chemical reactivity and stability
Dipole Moment VariesIndicates overall polarity of the molecule
MEP Analysis Negative potential on N atoms, O atoms; Positive potential on H atomsPredicts sites for electrophilic and nucleophilic attack

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like 2-[2-(Pyridin-3-yl)ethenyl]quinazoline, MD simulations are invaluable for exploring its conformational landscape and understanding its dynamic behavior.

MD simulations on quinazolinone derivatives have been employed to analyze the stability of ligand-receptor complexes. nih.gov These simulations, often run for nanoseconds, reveal how the molecule adapts its conformation within a biological environment, such as the active site of a protein. nih.gov Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

For related quinazoline derivatives, MD simulations have been used to investigate interactions with water molecules, providing insights into solubility and the role of solvent in molecular interactions. researchgate.net The simulations typically use force fields like AMBER (Assisted Model Building with Energy Refinement) to define the potential energy of the system. nih.gov While specific MD studies on this compound were not identified, the techniques are broadly applicable. For instance, conformational analysis of related 2-pyridin-3-yl-benzo[d] nih.govresearchgate.netoxazin-4-one derivatives has been performed using various software to identify biologically active conformations. researchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how ligands like this compound might interact with biological targets such as proteins or nucleic acids.

Quinazoline derivatives are known to target various enzymes and receptors, and docking studies have been crucial in elucidating their binding modes. nih.govmdpi.com A study on 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which are structurally very similar to the title compound, performed molecular docking to investigate their interaction with the Epidermal Growth Factor Receptor (EGFR). mdpi.com These studies found that the N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) derivative was a potent and selective EGFR inhibitor, a finding consistent with the docking results. mdpi.com

Docking studies on other quinazoline derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of proteins like human neutrophil elastase, DNA topoisomerase II, and butyrylcholinesterase. researchgate.netresearchgate.netresearchgate.net These interactions are critical for the biological activity of the compounds. For example, docking of quinazoline-sulfonamide scaffolds into the active site of M. tuberculosis DNA topoisomerase II helped to rationalize their antitubercular activity. researchgate.net

Table 2: Potential Biological Targets for Quinazoline Derivatives Investigated by Molecular Docking

Target ProteinPDB ID (Example)Key Interacting Residues (Examples)Therapeutic Area
Epidermal Growth Factor Receptor (EGFR)1XKKMet769Cancer
Human Neutrophil Elastase (HNE)1B0FSer195, His57Inflammation
DNA Topoisomerase II5BTC-Antibacterial
Butyrylcholinesterase (BuChE)-Trp82, His438Alzheimer's Disease
Matrix Metalloproteinase-13 (MMP-13)-Ala238, Thr245, Met253Osteoarthritis

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. sdiarticle3.comnih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

For quinazoline derivatives, various QSAR studies have been conducted to predict their anticancer, antimicrobial, and anti-inflammatory activities. orientjchem.orgnih.gov These models are built using a dataset of compounds with known activities. Molecular descriptors, which can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP), are calculated for each compound. sdiarticle3.comorientjchem.org Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a mathematical equation linking the descriptors to the activity. researchgate.net

A reliable QSAR model should have good statistical parameters, such as a high squared correlation coefficient (R²) and cross-validated R² (q²), and should be validated with an external test set of compounds. nih.govsdiarticle3.com The resulting models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules by identifying the key structural features that influence activity. nih.govfrontiersin.org For instance, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other properties around the molecular scaffold, providing direct insights for structural modification. nih.govfrontiersin.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, especially DFT, can accurately predict various spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds.

Theoretical calculations can predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. researchgate.netnih.gov By comparing the computationally predicted spectra with experimental data, the proposed structure of a molecule can be confirmed.

For example, DFT calculations using the B3LYP method and 6-311++G(d,p) basis set have been used to calculate the vibrational frequencies of quinazolinone derivatives. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to a good agreement with experimental FT-IR and Raman spectra. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.

While specific predicted spectra for this compound are not available in the provided results, the methodologies are well-established for its constituent parts (pyridine and quinazoline systems). nih.govmdpi.com Calculations on 2-, 3-, and 4-formyl pyridine (B92270) have demonstrated the ability of DFT to predict vibrational wavenumbers and assignments. nih.gov

Analysis of Reaction Mechanisms using Theoretical Approaches

Theoretical chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

Computational studies can elucidate the feasibility of a proposed reaction mechanism by determining the activation energies for each step. acs.org For the synthesis of quinazolines, plausible mechanisms often involve steps like condensation, cyclization, and aromatization. acs.orgnih.gov Theoretical methods can help identify the most likely pathway among several alternatives. For instance, a plausible mechanism for the copper-catalyzed synthesis of quinazolines involves the initial condensation of reactants, followed by a copper-catalyzed SNAr reaction and subsequent cyclization. acs.org

Furthermore, theoretical approaches can be used to study the tautomerization of related heterocyclic systems. Ab initio and DFT calculations have been employed to elucidate the structures and energetics of different tautomers and the transition states connecting them, often involving proton transfer processes. researchgate.net Such studies are crucial for understanding the reactivity and stability of the final compound.

Chemical Reactivity, Derivatization, and Functionalization Strategies of 2 2 Pyridin 3 Yl Ethenyl Quinazoline

Modification of the Quinazoline (B50416) Nitrogen Heterocycle

The quinazoline ring is a "privileged structure" in medicinal chemistry and materials science, and its modification is a key strategy for developing novel functional molecules. mdpi.comnih.govnih.gov Reactivity is pronounced at the C2 and C4 positions, which are susceptible to nucleophilic substitution, and at the N3 position, which can be functionalized, particularly in the quinazolin-4-one tautomer. nih.govnih.gov

Key modification strategies include:

Substitution at the C4 Position: The C4 position of the quinazoline ring is highly reactive towards nucleophiles. nih.gov A common synthetic route involves the chlorination of the precursor 2-styrylquinazolin-4(3H)-one to yield a 4-chloro-2-styrylquinazoline (B14088704) intermediate. This intermediate readily reacts with various nucleophiles, such as amines, to produce a range of 4-substituted derivatives. mdpi.comnih.gov

Functionalization at the N3 Position: In the quinazolin-4(3H)-one form, the nitrogen at position 3 can be alkylated or arylated. rsc.org Multicomponent reactions involving isatoic anhydride, an amine, and an orthoester can be employed to install various substituents at the N3 position in a one-pot synthesis. rsc.org

Modification at the C2 Position: While the C4 position is generally more reactive, regioselective modification at the C2 position is also achievable. nih.govbeilstein-journals.org This can be accomplished by using starting materials where the C4 position is blocked or by employing specific reaction conditions that favor C2 substitution. nih.gov For instance, the reaction of 2-methylquinazolin-4(3H)-one with aldehydes provides a direct route to 2-styrylquinazolin-4(3H)-ones, effectively modifying the C2 substituent. nih.gov

The table below summarizes common reactions for modifying the quinazoline scaffold.

Reaction TypePosition(s)Reagents/ConditionsProduct Type
Nucleophilic SubstitutionC4Amines, Alcohols, Thiols (on 4-chloro intermediate)4-Amino/Alkoxy/Thio-quinazolines
N-Alkylation/ArylationN3Alkyl/Aryl halides (on quinazolinone)3-Substituted-quinazolinones rsc.org
CondensationC2Aldehydes (on 2-methylquinazoline)2-Styrylquinazolines nih.gov
CyclizationFused SystemsVarious (e.g., from 2-aminobenzamides)Annelated Quinazolines mdpi.com

Functionalization at the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards both electrophilic and nucleophilic reagents. rsc.orgresearchgate.net The position of the styryl substituent at C3 influences the regioselectivity of further functionalization.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack at the C2, C4, and C6 positions (ortho and para to the nitrogen). quora.comyoutube.com Direct substitution of a hydrogen atom requires a very strong nucleophile (e.g., in the Chichibabin reaction) and often results in low yields. youtube.com However, if a good leaving group (like a halogen) is present at these positions, SNAr reactions can proceed more readily. rsc.org

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of pyridine C-H bonds, often mediated by transition metals. rsc.orgresearchgate.net These methods provide routes to introduce alkyl, aryl, or other functional groups at specific positions, overcoming the inherent reactivity limitations of the pyridine ring. Regioselectivity can often be controlled by the choice of catalyst and directing groups. researchgate.net

The table below outlines the reactivity profile of the pyridine moiety.

Reaction TypePosition(s)ReactivityNotes
Electrophilic SubstitutionC2, C4, C5, C6LowRequires harsh conditions or ring activation (e.g., N-oxide formation). youtube.com
Nucleophilic SubstitutionC2, C4, C6ModerateFavorable at positions ortho/para to nitrogen, especially with a leaving group. quora.comyoutube.com
C-H Activation/FunctionalizationAllVariesMethod-dependent; allows for versatile derivatization. rsc.orgresearchgate.net

Transformations Involving the Ethenyl Bridge

The ethenyl (-CH=CH-) bridge is a key structural element, contributing to the planarity and conjugation of the molecule. It is susceptible to reactions typical of alkenes, which can be used to alter the geometry and electronic properties of the scaffold.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the double bond to a single bond, yielding the corresponding 2-[2-(Pyridin-3-yl)ethyl]quinazoline. This transformation disrupts the π-conjugation between the two heterocyclic rings, leading to significant changes in the molecule's photophysical properties, such as a blue shift in absorption and loss of fluorescence.

Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (O₃) followed by a reductive workup, or potassium permanganate (B83412) (KMnO₄). This oxidative cleavage would break the molecule into two fragments: a quinazoline-2-carboxaldehyde and a pyridine-3-carboxaldehyde. Milder epoxidation reagents (e.g., m-CPBA) could form an epoxide across the double bond, providing an intermediate for further functionalization.

Cycloaddition Reactions: The ethenyl bridge can participate in cycloaddition reactions. For example, a [2+2] cycloaddition could occur under photochemical conditions, potentially leading to dimerization or reaction with other alkenes. Diels-Alder reactions are also conceivable if the ethenyl bridge acts as a dienophile.

Regioselective and Stereoselective Derivatization

Achieving regioselectivity and stereoselectivity is crucial for synthesizing specific isomers with desired properties.

Regioselectivity: As discussed previously, the functionalization of the quinazoline and pyridine rings is inherently regioselective. In the quinazoline moiety, nucleophilic substitution strongly favors the C4 position over the C2 position unless the C4 position is blocked. nih.gov In the pyridine ring, electrophilic attack is directed meta to the nitrogen, while nucleophilic attack occurs at the ortho and para positions. youtube.comquora.com These innate preferences allow for the controlled synthesis of specific constitutional isomers.

Stereoselectivity: The primary stereochemical feature of 2-[2-(Pyridin-3-yl)ethenyl]quinazoline is the geometry of the ethenyl bridge, which can exist as either the E (trans) or Z (cis) isomer.

Synthesis: Synthetic methods, such as the condensation of 2-methylquinazoline (B3150966) with pyridine-3-carboxaldehyde, often yield the thermodynamically more stable E-isomer as the major product. rsc.org

Isomerization: The interconversion between E and Z isomers can often be induced photochemically, a process discussed in section 5.6.

Synthesis of Conjugates and Probes Incorporating the Scaffold

The favorable photophysical properties and biocompatibility of quinazoline-based scaffolds make them attractive for the development of molecular probes and bioconjugates. nih.gov Styryl dyes, a class to which the title compound belongs, are known to be valuable fluorescent probes. researchgate.net

Fluorescent Probes: Many 2-styrylquinazoline derivatives exhibit strong fluorescence. nih.gov This property can be exploited to create probes for detecting specific analytes or imaging biological environments. For instance, functional groups can be introduced onto either the quinazoline or pyridine ring that can interact with metal ions, pH changes, or biomolecules, leading to a detectable change in the fluorescence signal (e.g., intensity or wavelength). nih.gov 2-N-aminoquinazolines have been shown to act as turn-on/off fluorescence probes in response to acidity. nih.gov

Bioconjugates: To target specific biological structures, the scaffold can be conjugated to biomolecules like proteins, peptides, or nucleic acids. This is typically achieved by first introducing a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) onto the core structure. This functionalized derivative can then be coupled to the biomolecule of interest using standard bioconjugation chemistry. Such conjugates are useful for applications like targeted drug delivery or fluorescent labeling of cellular components. nih.gov

Exploration of Photochemical Reactivity

The presence of the conjugated styryl system makes this compound photochemically active. The primary photoreactions observed in related diarylethene and styryl compounds are photoisomerization and photocyclization. nih.govresearchgate.net

E/Z (trans/cis) Photoisomerization: Upon irradiation with light of an appropriate wavelength (typically UV), the E-isomer can be converted to the Z-isomer. This process involves the excitation of the molecule to an excited electronic state where the rotational barrier around the central double bond is lowered, allowing for isomerization. The reverse reaction, from Z to E, can often be triggered with light of a different wavelength or by thermal relaxation. This reversible photoswitching can be used to modulate the properties of the molecule in situ.

Photocyclization: In many diarylethenes and stilbene-like molecules, irradiation can induce an intramolecular cyclization reaction, forming a new ring and extending the conjugated system. acs.orgnih.govacs.org For styryl-N-heterocycles, this typically involves the ethenyl bridge and adjacent aryl rings. researchgate.net The expected product from the photocyclization of this compound would be a benzo[h]pyrrolo[2,1-b]quinazoline derivative. However, studies on the closely related 2-styrylquinoline (B1231325) have shown that it primarily undergoes photoisomerization without significant photocyclization. researchgate.net This suggests that for the title compound, E/Z isomerization is likely the dominant photochemical process, while cyclization may be a minor or non-existent pathway.

Investigation of Molecular Interactions and Biological Target Engagement Mechanisms for 2 2 Pyridin 3 Yl Ethenyl Quinazoline

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

Information regarding the in vitro enzyme inhibition properties and kinetic analysis of 2-[2-(pyridin-3-yl)ethenyl]quinazoline is not available in the reviewed scientific literature.

Receptor Binding Assays and Ligand-Target Interaction Profiling

There is no publicly available data from receptor binding assays or detailed ligand-target interaction profiling for this compound.

Nucleic Acid Interaction Studies (e.g., DNA/RNA binding mechanisms)

Scientific studies detailing the interaction of this compound with nucleic acids, including any potential DNA or RNA binding mechanisms, have not been identified.

Protein-Ligand Interaction Characterization using Biophysical Techniques

No specific biophysical data characterizing the protein-ligand interactions of this compound are available in the current scientific literature.

Elucidation of Signaling Pathway Modulation at the Molecular Level

The molecular mechanisms by which this compound may modulate signaling pathways have not been elucidated in published research.

Mechanistic Insights into Cellular Target Activity

Detailed mechanistic insights into the cellular target activity of this compound are not currently available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Pyridin 3 Yl Ethenyl Quinazoline Analogs

Systematic Modification of Substituents on Quinazoline (B50416) Core and Impact on Interactions

The quinazoline ring is a key structural component that anchors the molecule and offers multiple positions for substitution, namely at the C-5, C-6, C-7, and C-8 positions of the fused benzene (B151609) ring. Modifications at these positions can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.

The introduction of methoxy (B1213986) groups, typically at positions 6 and 7, is a common strategy in quinazoline-based inhibitors, often enhancing interactions within the ATP-binding cleft of kinases. nih.gov However, in some analog series, replacing halogen substituents with methoxy groups has led to a major decrease in activity, suggesting that hydrophobic interactions may be more critical than hydrogen bonding for certain targets. nih.gov The substitution pattern on the quinazoline core dictates how the molecule is positioned within a binding pocket, affecting both its potency and selectivity.

Table 1: Impact of Quinazoline Core Substituents on Biological Activity of Analogs
PositionSubstituentObserved Impact on ActivityPotential Interaction TypeReference
C-6-Br / -ClPotent antitumor activity in some 4-styrylquinazolinesHydrophobic, Halogen Bonding rsc.org
C-6-NO₂Significant loss of anti-inflammatory activity in quinazolin-4-onesElectronic/Steric Hindrance nih.gov
C-6 / C-7-NH₂Potent TNFα inhibition in quinazolin-4-onesHydrogen Bonding nih.gov
C-6 / C-7-OCH₃Often enhances kinase inhibition; can decrease activity in other contextsHydrogen Bonding, Steric Effects nih.gov
C-6-ISub-micromolar activity against CDK9 in some quinazolinonesHydrophobic, Halogen Bonding mdpi.com

Variation of the Ethenyl Bridge and its Influence on Molecular Recognition

The (E)-ethenyl, or trans-styryl, bridge plays a pivotal role in the molecular architecture of 2-[2-(pyridin-3-yl)ethenyl]quinazoline. This linker connects the two heterocyclic ring systems and enforces a relatively planar and rigid conformation. This planarity is often essential for effective π-stacking interactions with aromatic residues in a protein's active site. The conjugated system spanning the quinazoline, ethenyl, and pyridine (B92270) moieties also dictates the molecule's electronic distribution and potential for charge-transfer interactions.

In synthetic studies of related styrylquinazolines, the trans-disubstituted alkene configuration is consistently observed as the thermodynamically stable product and is crucial for biological activity. rsc.org The rigidity imparted by the double bond limits the conformational freedom of the molecule, which can be entropically favorable for binding, as less conformational reorganization is required upon entering the binding site.

While the trans-ethenyl linker is a cornerstone of this chemical class, systematic studies exploring its variation are not extensively documented. Hypothetical modifications could include:

Isomerization: The (Z)-isomer, or cis-configuration, would introduce a significant kink in the molecular geometry, disrupting planarity and likely diminishing or abolishing activity by preventing proper alignment in the binding pocket.

Saturation: Reduction of the double bond to a single bond (e.g., an ethyl bridge) would introduce conformational flexibility. This would allow the pyridine and quinazoline rings to rotate freely, which could disrupt the optimal binding conformation and lead to a loss of potency.

Replacement with other linkers: Bioisosteric replacement of the ethenyl bridge with other short, rigid linkers such as an ethynyl (B1212043) (alkyne) group or a cyclopropyl (B3062369) group could maintain rigidity but would alter the geometry and electronics. An alkyne linker, for example, would enforce a linear geometry, drastically changing the spatial relationship between the two rings.

The consistent presence of the trans-ethenyl bridge in active compounds across various studies underscores its importance for maintaining the specific three-dimensional structure required for molecular recognition.

Alteration of the Pyridine Ring and Positional Isomer Effects

Pyridin-2-yl (ortho) Isomer: Placing the nitrogen at the 2-position brings it into close proximity to the ethenyl bridge. This can lead to intramolecular steric clashes or unfavorable electronic interactions that may force the pyridine ring out of plane with the quinazoline system, disrupting conjugation. However, in some contexts, the ortho-nitrogen can be critically positioned to chelate metal ions or form a key hydrogen bond with a specific residue in a binding pocket. For example, BF₂ complexes of 2-pyridinyl quinazolin-4(3H)-ones have been shown to display strong luminescence, indicating unique electronic properties conferred by this arrangement. mdpi.com

Pyridin-4-yl (para) Isomer: In this configuration, the nitrogen atom is positioned directly opposite the ethenyl linker along the main molecular axis. This arrangement maximizes the molecular dipole and presents the hydrogen bond accepting nitrogen in a highly accessible location. This can be beneficial if the target protein has a complementary hydrogen bond donor in a deep, straight pocket.

A study on 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives, where various substituents were placed on the phenoxy group attached to the pyridine, showed that modifications to this peripheral ring system significantly impacted antitumor activity. clockss.org For instance, adding electron-withdrawing groups like fluoro or trifluoromethyl to the phenoxy ring altered the electronic nature of the pyridyl moiety and modulated the compound's potency. clockss.org This demonstrates that both the nitrogen's position and the substitution pattern on the pyridine ring are key determinants of biological function.

Table 2: Influence of Pyridine Isomerism on Molecular Properties
IsomerNitrogen PositionPotential Impact on Molecular Recognition
Pyridin-2-ylOrthoPotential for intramolecular steric hindrance; may disrupt planarity. Favorable for chelation or specific H-bonds close to the linker.
Pyridin-3-ylMetaNitrogen is accessible for H-bonding without significant steric clash. Balances electronic properties across the molecule.
Pyridin-4-ylParaMaximizes molecular dipole along the main axis. Presents H-bond acceptor in a highly accessible, distal position.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties by substituting one functional group or ring system with another that has similar steric and electronic features. For the this compound scaffold, both the pyridine and quinazoline rings are candidates for such modifications.

Pyridine Ring Replacements: The pyridine ring can be replaced by other five- or six-membered heterocycles to probe the importance of the nitrogen atom and ring electronics.

Thiophene (B33073)/Furan (B31954): Replacing pyridine with a thiophene or furan ring would substitute the hydrogen-bond-accepting nitrogen with either a sulfur or oxygen atom within the ring. This tests the necessity of the hydrogen bond for activity. Studies on related quinazolinones have explored 2-aryl/thienyl substitutions, indicating that a thiophene ring can be a viable bioisostere. mdpi.com

Benzonitrile: The nitrile group (-C≡N) is a well-established bioisostere for the pyridine nitrogen, as it can mimic its hydrogen-bond accepting ability. researchgate.net Replacing the pyridyl group with a cyanophenyl group could maintain this key interaction while altering other properties.

Saturated Rings: In some cases, replacing an aromatic ring with a saturated bioisostere can improve properties like solubility and metabolic stability. For example, 3-azabicyclo[3.1.1]heptane has been successfully used as a saturated mimetic of pyridine, leading to dramatic improvements in physicochemical parameters. chemrxiv.org

Quinazoline Core Replacements: The quinazoline core itself can be replaced to explore other bicyclic heterocyclic systems.

Quinoline (B57606): A quinoline ring is a close isomer of quinazoline. Depending on the attachment point and nitrogen position, it can present a different vector for its hydrogen bonding and hydrophobic surfaces.

Thieno[2,3-d]pyrimidine: This scaffold replaces the benzene part of the quinazoline with a thiophene ring. This modification alters the size, electronics, and potential for interaction with the target protein and has been explored in the synthesis of related heterocyclic systems. researchgate.net

rsc.orgnih.govnih.govtriazino[2,3-c]quinazoline: More complex fused systems have been designed where bioisosteric replacement of a carbon with a sulfur atom within a side chain attached to the quinazoline core was shown to decrease affinity towards one target (COX-1) while maintaining potential for another. nih.govnih.gov This demonstrates how subtle replacements can fine-tune selectivity.

Conformational Restriction and Flexibility Analysis

Molecular modeling and conformational analysis can provide insights into the preferred low-energy conformations of these analogs. The planarity of the molecule allows for favorable stacking interactions, but slight torsions around the single bonds connecting the ethenyl bridge to the rings can occur. The degree of this torsion can be influenced by substituents on the rings, which may introduce steric hindrance.

Studies on styrylquinazoline (B1260680) derivatives as ABL kinase inhibitors have shown that the specific conformation of the inhibitor is crucial for its mechanism of action. nih.govnih.gov Kinases can exist in different conformational states, such as the "DFG-in" (active) and "DFG-out" (inactive) states. Certain styrylquinazoline analogs were found to selectively bind to one conformation over the other, a property dictated by the precise three-dimensional shape of the inhibitor. nih.govnih.gov This suggests that the semi-rigid styrylquinazoline scaffold can act as a template that can be fine-tuned to stabilize specific protein conformations, leading to highly selective inhibition.

Strategies to further probe the importance of conformation include:

Rigidification: Introducing additional rings or covalent bonds to lock the conformation, for example, by cyclizing the ethenyl bridge back onto the quinazoline or pyridine ring. This would test whether the observed planar conformation is indeed the bioactive one.

Introducing Flexibility: As discussed in section 7.2, replacing the ethenyl bridge with a more flexible linker would help determine if rigidity is a prerequisite for activity. If activity is lost, it would confirm the importance of the constrained conformation.

Development of SAR Models for Guiding Future Research

To process the complex data generated from SAR studies and to guide the design of new, more potent analogs, quantitative structure-activity relationship (QSAR) models are invaluable tools. Both 2D- and 3D-QSAR methods can be applied to a series of this compound derivatives.

2D-QSAR: This approach correlates biological activity with physicochemical descriptors of the entire molecule, such as lipophilicity (logP), molecular weight, and electronic parameters. For quinazoline analogs, 2D-QSAR models have suggested that certain electronic and estate contribution descriptors are important for predicting inhibitory activity. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of SAR. nih.gov These models align a series of analogs and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The resulting contour maps visualize regions where modifications would be beneficial or detrimental to activity.

For the this compound scaffold, a 3D-QSAR study would likely reveal:

Steric Fields (CoMFA/CoMSIA): Green contours might indicate regions where bulky substituents are favored (e.g., in a large hydrophobic pocket), while yellow contours would show areas where steric bulk is detrimental (steric hindrance).

Electrostatic Fields (CoMFA/CoMSIA): Blue contours would highlight areas where positive charges (or electron-withdrawing groups) are preferred, while red contours would indicate where negative charges (or electron-donating groups) would enhance activity. This could, for example, pinpoint the optimal location for a hydrogen bond acceptor on the quinazoline ring.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) required for biological activity. A hypothetical pharmacophore for this class of compounds might include:

An aromatic ring feature for the quinazoline core.

A second aromatic ring feature for the pyridine ring.

A hydrogen bond acceptor feature pointing from the pyridine nitrogen.

A potential hydrogen bond acceptor/donor or hydrophobic feature on the quinazoline ring, depending on the substitution pattern.

These computational models, built upon experimental data, provide a powerful predictive framework for the rational design of novel this compound analogs with improved therapeutic potential. nih.govscienceopen.com

Advanced Applications and Methodological Development Utilizing 2 2 Pyridin 3 Yl Ethenyl Quinazoline

Potential in Fluorescence-Based Assays or Imaging TechniquesAlthough some quinazoline (B50416) derivatives are known to possess fluorescent properties, no research has been published on the specific photophysical characteristics of 2-[2-(Pyridin-3-yl)ethenyl]quinazoline or its potential application in fluorescence-based assays or cellular imaging.

Due to the absence of specific research on this molecule, no data tables or detailed research findings can be generated.

Future Research Directions and Unanswered Questions Pertaining to 2 2 Pyridin 3 Yl Ethenyl Quinazoline

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of novel and sustainable synthetic methodologies for 2-[2-(Pyridin-3-yl)ethenyl]quinazoline is a primary area for future research. Current synthetic routes for quinazoline (B50416) derivatives often rely on conventional methods that may involve harsh reaction conditions, volatile organic solvents, and the use of catalysts that are not environmentally friendly. researchgate.nettandfonline.com Green chemistry principles offer a framework for developing more efficient and sustainable synthetic strategies.

Future investigations should focus on one-pot synthesis procedures, which are emerging as a highly efficient and sustainable strategy for preparing novel bioactive compounds. mdpi.com The use of deep eutectic solvents and microwave-assisted synthesis has already shown promise for other quinazolinone derivatives and could be adapted for this compound. tandfonline.com Furthermore, the development of recyclable nanocatalysts, such as magnetic modified graphene oxide supported with copper, could offer high efficiency, shorter reaction times, and solvent-free conditions. nih.gov Exploring enzymatic catalysis and flow chemistry could also lead to more sustainable and scalable production methods. A key challenge will be to achieve high yields and purity while minimizing the environmental impact.

Table 1: Potential Sustainable Synthetic Approaches

Approach Potential Advantages Key Research Question
Microwave-Assisted Synthesis Reduced reaction times, increased yields Can this method be optimized for the specific synthesis of this compound?
Deep Eutectic Solvents Use of biodegradable and low-cost solvents What is the ideal deep eutectic solvent composition for this synthesis?
Recyclable Nanocatalysts Easy separation and reuse of catalyst, high efficiency Can a specific nanocatalyst be designed for the regioselective synthesis of this compound?
Flow Chemistry Improved safety, scalability, and process control What are the optimal flow conditions for continuous production?

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of the molecular interactions of this compound with its biological targets is crucial for its development as a therapeutic agent. While the broader class of quinazoline derivatives is known to interact with various proteins, the specific binding modes and the key structural determinants for the activity of this particular compound are not well understood. nih.gov

Future research should employ a combination of biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structural information of the compound in complex with its target proteins. Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the dynamic nature of these interactions in solution. A deeper mechanistic understanding will facilitate the rational design of more potent and selective analogs. acs.org

Identification of Novel Biological Targets or Interaction Modalities

While quinazoline derivatives have been explored for a range of biological activities, including as antitumor and anti-inflammatory agents, the full therapeutic potential of this compound may not yet be realized. researchgate.netclockss.org Future research should focus on identifying novel biological targets and previously unexplored interaction modalities.

High-throughput screening and chemoproteomics approaches can be utilized to screen this compound against a wide array of biological targets. Given the structural similarities to other bioactive molecules, it is plausible that this compound could modulate the activity of kinases, G-protein coupled receptors, or ion channels. mdpi.com Investigating its potential as a multi-target directed ligand, a strategy that is gaining traction in the treatment of complex diseases like Alzheimer's, could also be a fruitful avenue of research. mdpi.com

Advanced Computational Model Refinement and Validation

Computational modeling plays a vital role in modern drug discovery by predicting the biological activity and pharmacokinetic properties of compounds. For this compound, the development and validation of robust computational models are essential for guiding future optimization efforts.

Future work should focus on creating accurate Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can be built using existing data on related quinazoline derivatives and then refined with experimental data specific to this compound and its analogs. Molecular dynamics simulations can provide a deeper understanding of the compound's conformational dynamics and its interactions with target proteins over time. nih.gov Experimental validation of these computational predictions will be crucial for ensuring their accuracy and predictive power.

Table 2: Computational Modeling Strategies

Modeling Technique Objective Required Data
3D-QSAR Predict biological activity based on 3D structural features A dataset of compounds with known activities and their 3D structures
Molecular Docking Predict the binding mode and affinity to a target protein High-resolution structure of the target protein
Molecular Dynamics Simulate the dynamic behavior and stability of the compound-target complex Initial docked pose and a well-parameterized force field

Development of Next-Generation Chemical Probes Based on the Scaffold

The this compound scaffold holds promise for the development of next-generation chemical probes to investigate biological systems. These probes can be designed to be highly selective for a specific biological target and can be modified with reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments.

A recent study highlighted the potential of a pyridine-containing quinazoline-2,4(1H,3H)-dione as a scaffold for developing a novel PET probe for tumor imaging, targeting Poly (ADP-ribose) polymerase (PARP). nih.gov This demonstrates the utility of the broader quinazoline scaffold in creating sophisticated research tools. Future efforts could focus on synthesizing derivatives of this compound with photoaffinity labels to covalently link to their target proteins, facilitating their identification.

Integration into Multidisciplinary Research Platforms

To fully unlock the potential of this compound, it is essential to integrate its study into multidisciplinary research platforms. This involves collaboration between synthetic chemists, computational biologists, pharmacologists, and clinicians. Such platforms can facilitate a more holistic approach to drug discovery and development, from initial hit identification to preclinical and clinical evaluation. The quinoline (B57606) and quinazoline scaffolds are recognized for their versatility in medicinal chemistry, and a collaborative approach will be key to harnessing this potential. mdpi.com

By systematically addressing these future research directions and unanswered questions, the scientific community can build a comprehensive understanding of this compound and pave the way for its potential application in medicine and as a tool for biological research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[2-(Pyridin-3-yl)ethenyl]quinazoline, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine derivatives and quinazoline precursors. For example, nicotinoyl chloride hydrochloride can react with 2-aminobenzonitrile in sulfolane under reflux (100°C for 16 hr), followed by phosphorylation with PCl₅ to yield 4-chloro-2-(pyridin-3-yl)quinazoline (46% yield after purification via flash chromatography) . Yield optimization strategies include adjusting solvent polarity (e.g., sulfolane vs. 1-methyl-2-pyrrolidone), catalyst stoichiometry, and post-reaction purification techniques (e.g., recrystallization vs. column chromatography).

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-technique analysis:

  • Spectroscopy : IR for functional groups (e.g., C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR for aromatic proton environments (quinazoline vs. pyridine protons) .
  • Elemental Analysis : Verify C, H, N, and Cl content to confirm purity (e.g., C₁₃H₈ClN₃ requires 64.61% C, 3.33% H, 17.39% N) .
  • Chromatography : HPLC or TLC to assess purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. What mechanistic challenges arise in studying the biological activity of this compound derivatives, such as apoptosis induction?

  • Methodological Answer : Fas-mediated apoptosis pathways require careful validation. For example, in HL-60 leukemia cells, dose-dependent caspase activation and mitochondrial membrane depolarization assays (JC-1 staining) are critical to confirm mechanistic specificity . Challenges include distinguishing direct target engagement from off-target effects, which can be addressed via siRNA knockdown of Fas receptors or competitive binding assays .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, serum concentration). Standardization strategies:

  • Comparative Controls : Use reference compounds (e.g., staurosporine for apoptosis assays) across studies .
  • Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., MTT assay at 48 hr incubation) .
  • Structural Confirmation : Verify compound integrity via LC-MS to rule out degradation artifacts .

Q. What computational approaches predict structure-activity relationships (SAR) for quinazoline derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR or tubulin (e.g., pyridyl ethenyl groups enhance π-π stacking in hydrophobic pockets) .
  • QSAR Models : Train algorithms on datasets linking substituent electronegativity (Hammett constants) to cytotoxicity .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software) .

Q. What strategies improve regioselective modifications on the quinazoline core?

  • Methodological Answer :

  • Directing Groups : Use chloro substituents (e.g., 4-Cl) to guide cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions) .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) during multi-step syntheses .
  • Microwave-Assisted Synthesis : Enhance selectivity in heterocyclic ring formation (e.g., 10-minute reactions at 150°C vs. traditional reflux) .

Q. How can reaction mechanisms (e.g., Mamedov rearrangement) be analyzed during quinazoline derivatization?

  • Methodological Answer :

  • Isotopic Labeling : Track atom migration using ¹⁵N or ²H isotopes in rearrangement intermediates .
  • In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman to detect transient species .
  • DFT Calculations : Map energy barriers for proposed pathways (e.g., Gaussian 16 at B3LYP/6-31G* level) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.